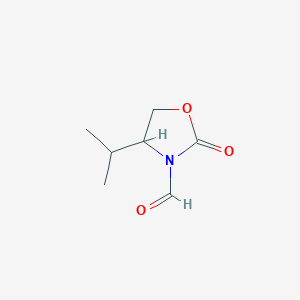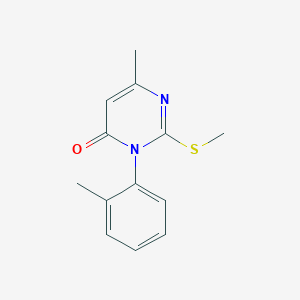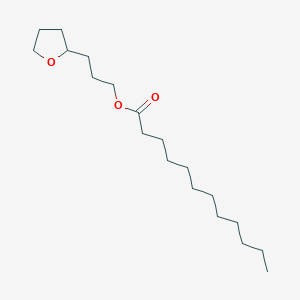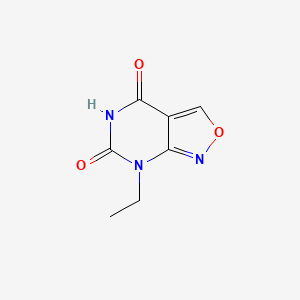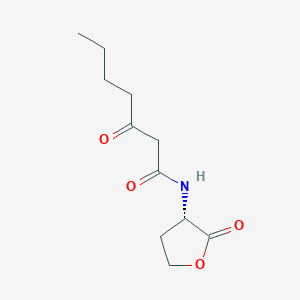
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide typically involves the reaction of L-homoserine lactone with an appropriate acylating agent under controlled conditions. One common method involves dissolving L-homoserine lactone hydrochloride in a suitable solvent and adding the acylating agent . The reaction is carried out under specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and other substituted compounds.
Scientific Research Applications
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA), preventing the hydrolysis of palmitoylethanolamide (PEA) in inflammatory cells . This inhibition leads to reduced inflammation and potential therapeutic benefits in conditions such as chronic pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound is similar in structure but contains a hydroxyl group instead of an oxo group.
N-(2-Oxotetrahydrofuran-3-yl)octanamide: This compound has a longer carbon chain compared to (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)heptanamide.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Its ability to inhibit NAAA and modulate inflammatory responses sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]heptanamide |
InChI |
InChI=1S/C11H17NO4/c1-2-3-4-8(13)7-10(14)12-9-5-6-16-11(9)15/h9H,2-7H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
WMGXONSYPOENKA-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCCC(=O)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


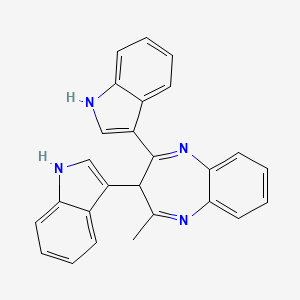
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
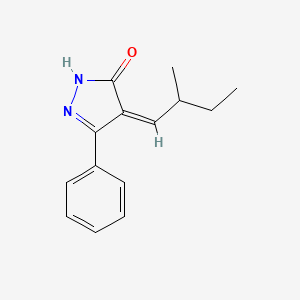
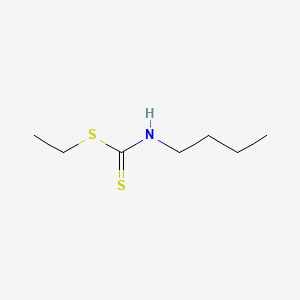
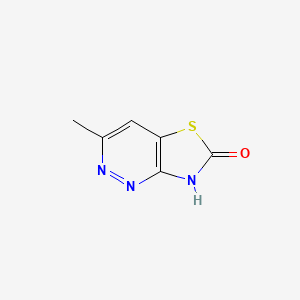
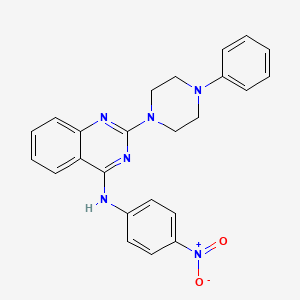

![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

